molecular formula C23H19N3OS3 B2756221 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methoxy-1,3-benzothiazol-2-amine CAS No. 862974-04-7

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methoxy-1,3-benzothiazol-2-amine

Cat. No.: B2756221
CAS No.: 862974-04-7
M. Wt: 449.61
InChI Key: IWHIMTCQZWYOPK-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methoxy-1,3-benzothiazol-2-amine is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, material science, and industrial applications .

Chemical Reactions Analysis

Comparison with Similar Compounds

Compared to other benzothiazole derivatives, N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methoxy-1,3-benzothiazol-2-amine stands out due to its unique structure and enhanced biological activities. Similar compounds include N-(1,3-benzothiazol-2-yl)-2(pyridine-3-yl) formohydrazido acetamide and N-(6-chlorobenzo[d]thiazol-2-yl)-4-methyl-3-nitrobenzamide . These compounds share the benzothiazole core but differ in their substituents, leading to variations in their biological activities and applications.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methoxy-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3OS3/c1-27-15-9-6-12-18-20(15)25-23(30-18)26-22-19(13-7-2-4-10-16(13)28-22)21-24-14-8-3-5-11-17(14)29-21/h3,5-6,8-9,11-12H,2,4,7,10H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHIMTCQZWYOPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC3=C(C4=C(S3)CCCC4)C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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